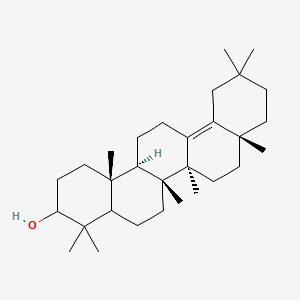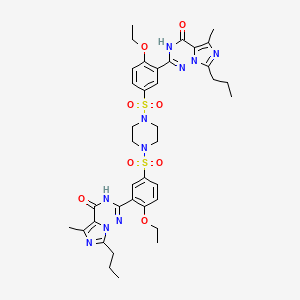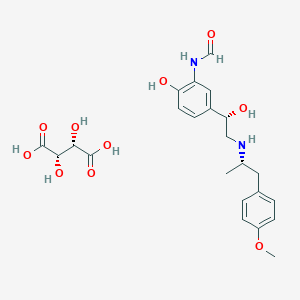
N8-Coumaroylspermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N8-Coumaroylspermidine is a naturally occurring polyamine conjugate that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the spermidine family, which plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N8-Coumaroylspermidine can be synthesized through the reaction of spermidine with p-coumaric acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxyl group of p-coumaric acid and the amino group of spermidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through high-speed counter-current chromatography (HSCCC). This method allows for the efficient separation and purification of coumaroylspermidine analogs from natural sources such as safflower. The HSCCC separation is performed using a two-phase solvent system composed of chloroform, methanol, and water .
Analyse Des Réactions Chimiques
Types of Reactions: N8-Coumaroylspermidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions, where the coumaroyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various coumaroyl derivatives and spermidine analogs, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N8-Coumaroylspermidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of polyamine conjugates.
Biology: The compound has been shown to exhibit significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: this compound has demonstrated potential as an antidepressant, as it can inhibit the uptake of serotonin and other neurotransmitters.
Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
N8-Coumaroylspermidine exerts its effects through various molecular targets and pathways:
Neurotransmitter Inhibition: The compound inhibits the uptake of serotonin, dopamine, and noradrenaline, leading to increased levels of these neurotransmitters in the brain.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Anti-inflammatory Effects: this compound modulates the expression of inflammatory cytokines and enzymes, reducing inflammation.
Comparaison Avec Des Composés Similaires
N8-Coumaroylspermidine is unique among coumaroylspermidine analogs due to its specific structure and biological activities. Similar compounds include:
- N1,N5,N10-(E)-tri-p-coumaroylspermidine (EEE)
- N1,N5,N10-(Z)-tri-p-coumaroylspermidine (ZZZ)
- N1(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidine (EZE)
- N1(E)-N5-(Z)-N10-(Z)-tri-p-coumaroylspermidine (EZZ)
These analogs differ in their geometric isomerism and biological activities, with this compound showing distinct antidepressant and anti-inflammatory properties .
Propriétés
Numéro CAS |
67005-74-7 |
|---|---|
Formule moléculaire |
C₁₆H₂₅N₃O₂ |
Poids moléculaire |
291.39 |
Synonymes |
(E)-N-[3-[(4-aminobutyl)amino]propyl]-3-(4-hydroxyphenyl)-2-propenamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



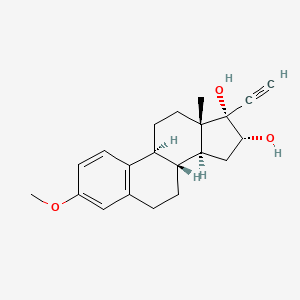
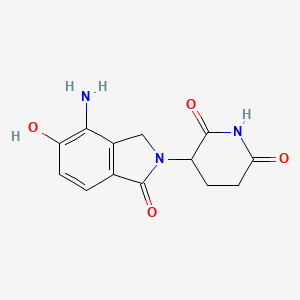
![N-[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1-oxo-1H-isoindol-4-yl]-acetamide](/img/structure/B1145385.png)
